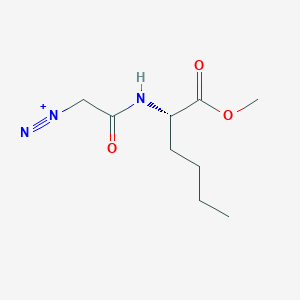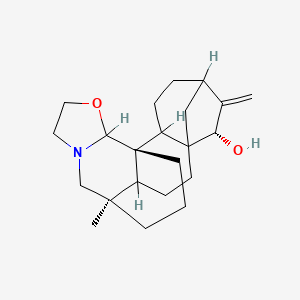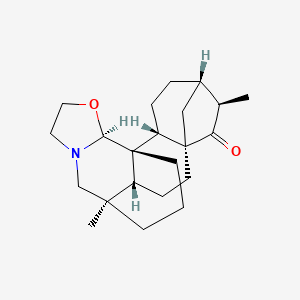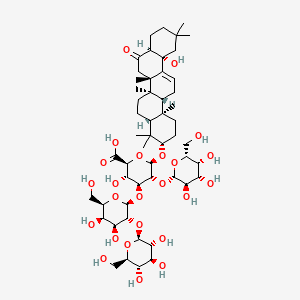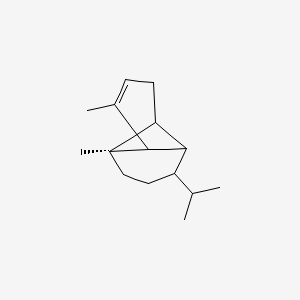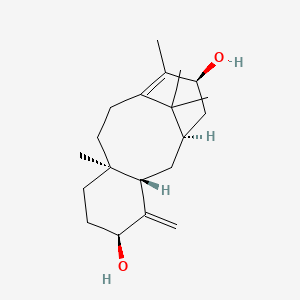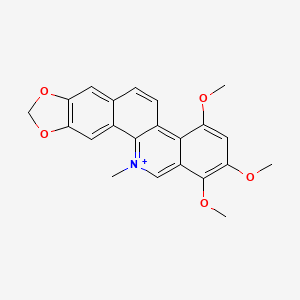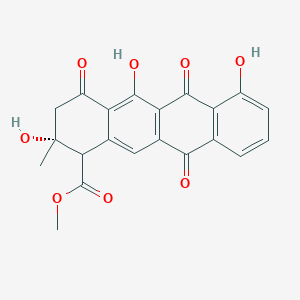
Pentapiperium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentapiperium metilsulfate is an alkylbenzene.
Aplicaciones Científicas De Investigación
Passive Mechanical Properties of Human Leukocytes :
- Research conducted by Schmid-Schönbein et al. (1981) investigated the rheological properties of human leukocytes using micropipette experiments. This study is significant for understanding cell behavior under mechanical stress, which can be critical in various biomedical applications (Schmid-Schönbein et al., 1981).
Structure of Pentacene Monolayers on Silicon Oxide :
- A study by Mannsfeld et al. (2009) explored the structure of pentacene monolayers on silicon oxide, which is relevant for organic semiconductor research. Understanding the molecular arrangement in these layers is crucial for improving the performance of organic electronic devices (Mannsfeld et al., 2009).
Pentacene as Protection Layers of Graphene :
- Research by Jee et al. (2009) indicated that pentacene could be used as a protection layer for graphene on SiC surfaces. This finding is significant for the preservation and application of graphene in electronic devices, maintaining its unique electronic properties (Jee et al., 2009).
Degradation of Pentachlorophenol with Zero-Valence Iron :
- Jou's 2008 research focused on the degradation of pentachlorophenol using zero-valence iron coupled with microwave energy. This method presents an environmentally friendly approach for degrading industrial solvents, contributing to sustainable industrial practices (Jou, 2008).
Propiedades
Número CAS |
26372-86-1 |
|---|---|
Nombre del producto |
Pentapiperium |
Fórmula molecular |
C19H30NO2+ |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
(1,1-dimethylpiperidin-1-ium-4-yl) 3-methyl-2-phenylpentanoate |
InChI |
InChI=1S/C19H30NO2/c1-5-15(2)18(16-9-7-6-8-10-16)19(21)22-17-11-13-20(3,4)14-12-17/h6-10,15,17-18H,5,11-14H2,1-4H3/q+1 |
Clave InChI |
WSWDKMFWJOALEW-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C1=CC=CC=C1)C(=O)OC2CC[N+](CC2)(C)C |
SMILES canónico |
CCC(C)C(C1=CC=CC=C1)C(=O)OC2CC[N+](CC2)(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



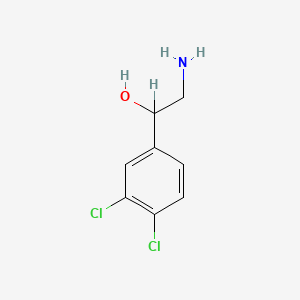
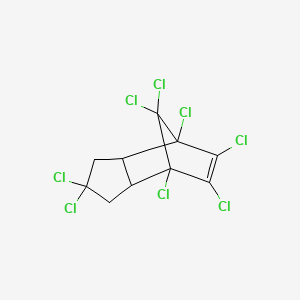
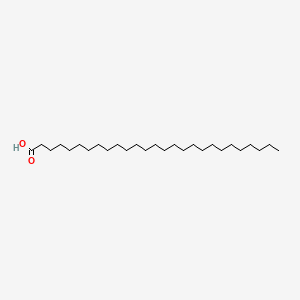

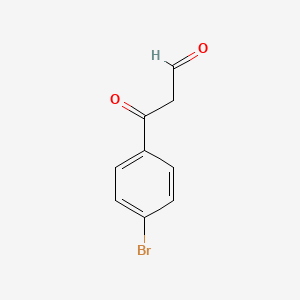
![4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1205577.png)
